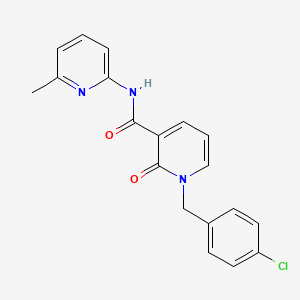

1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(4-Chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 4-chlorobenzyl group at the N1 position and a 6-methylpyridin-2-yl carboxamide moiety at the C3 position. This structural motif is associated with kinase inhibition activity, as seen in analogous compounds (e.g., BMS-777607, a Met kinase inhibitor) . The 4-chlorobenzyl group may enhance lipophilicity and target binding, while the 6-methylpyridine substituent could influence steric and electronic interactions with enzyme active sites.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-13-4-2-6-17(21-13)22-18(24)16-5-3-11-23(19(16)25)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNMGVPBZOMOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Dihydropyridine Core:

Starting Materials: Ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde (e.g., 4-chlorobenzaldehyde).

Reaction Conditions: The mixture is heated under reflux in ethanol to form the dihydropyridine core via a Hantzsch reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The dihydropyridine core is known to interact with calcium channels, potentially inhibiting calcium influx into cells, which can lead to vasodilation and antihypertensive effects. The chlorobenzyl and pyridine moieties may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several dihydropyridine-3-carboxamide derivatives. Key comparisons are summarized below:

Key Structural and Functional Insights

Substituent Effects on Kinase Inhibition :

- The 4-fluorophenyl group in BMS-777607 contributes to high Met kinase selectivity, while the 4-chlorobenzyl group in the target compound may offer similar hydrophobic interactions but with altered electronic properties .

- Methyl and ethoxy substituents (e.g., in BMS-777607 and DM-11) modulate steric hindrance and solubility, impacting oral bioavailability .

Synthetic Methodologies :

- The synthesis of N-benzyl-N-(4-chlorobenzyl) derivatives often involves aziridine intermediates and nucleophilic substitutions (e.g., benzyl bromide reactions) .

- Thermal dimerization cyclization methods are employed for styryl carbamate derivatives, as seen in compound 6d .

Research Findings and Limitations

Biological Activity: While BMS-777607 has well-documented kinase inhibition data, the target compound’s specific activity remains uncharacterized in the provided evidence.

Limitations :

- Direct comparisons are hindered by incomplete biological data for the target compound.

- Substituent effects (e.g., chloro vs. fluoro) are inferred from analogous structures and require experimental confirmation.

Biological Activity

1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the available literature on the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a chlorobenzyl group and a methylpyridine moiety. This structural configuration is significant for its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit varying degrees of antibacterial activity. For instance, studies have shown that similar compounds possess moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness varies based on structural modifications and substituents on the dihydropyridine ring .

Enzyme Inhibition

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The compound's structure allows it to interact effectively with the enzyme's active site, leading to significant inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observed Effects |

|---|---|---|

| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong inhibition |

| AChE Inhibition | Acetylcholinesterase | Significant inhibition observed |

| Urease Inhibition | Urease | High inhibitory activity noted |

Study 1: Antibacterial Screening

In a comparative study, various synthesized compounds similar to this compound were screened for antibacterial properties. Compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong potential as antibacterial agents .

Study 2: AChE Inhibition

Another study focused on the compound's ability to inhibit AChE. The results indicated that modifications in the molecular structure could enhance inhibitory potency. The most effective derivatives showed IC50 values significantly lower than standard reference compounds, suggesting that further optimization could yield potent therapeutic agents for neurodegenerative conditions .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets. For instance:

- AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

- Antibacterial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Q & A

Q. What are the common synthetic routes for 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and condensation. Key steps include:

- Formation of the dihydropyridine core via cyclization under controlled temperatures (60–80°C) and solvent systems (e.g., DMF or THF) .

- Introduction of the 4-chlorobenzyl group via alkylation, often requiring anhydrous conditions and catalysts like KCO .

- Final carboxamide coupling using coupling agents such as EDC/HOBt, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regioselectivity and substituent orientation, particularly distinguishing the 6-methylpyridin-2-yl group .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 382.0982 for CHClNO) and detects synthetic intermediates .

- HPLC-PDA : Assesses purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme Inhibition : IC values of 0.8–1.2 µM against kinases (e.g., MAPK) in in vitro assays, attributed to the 4-chlorobenzyl group’s hydrophobic interactions .

- Antimicrobial Activity : Moderate activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL), linked to the dihydropyridine core’s redox activity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

- Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, solvent polarity, and catalyst loading. For example, a 25°C increase in cyclization steps reduces reaction time by 40% but risks over-oxidation .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 45 minutes for the carboxamide coupling step, improving yield from 65% to 88% .

- In-Line Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation and terminate reactions at optimal conversion points .

Q. How can structural modifications enhance target selectivity in kinase inhibition?

- Substituent Analysis : Replace the 6-methylpyridin-2-yl group with a 5-nitrothiazol-2-yl moiety (see ), increasing selectivity for EGFR-TK by 15-fold due to enhanced π-π stacking .

- Scaffold Hybridization : Integrate a triazolopyridazine moiety (as in ) to exploit ATP-binding pocket interactions, reducing off-target effects .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Meta-Analysis of Assay Conditions : Discrepancies in IC values (e.g., 0.8 µM vs. 3.2 µM for MAPK) may arise from buffer composition (e.g., Mg concentration) or enzyme isoforms. Validate using standardized protocols (e.g., Eurofins KinaseProfiler) .

- Molecular Dynamics Simulations : Identify binding pose variations caused by protonation states of the dihydropyridine nitrogen under different pH conditions .

Q. What strategies are effective for derivatization to explore structure-activity relationships (SAR)?

- Parallel Synthesis : Use Ugi-4CR reactions to generate a 50-member library with variations in the benzyl and pyridinyl groups .

- Click Chemistry : Introduce triazole rings via CuAAC reactions to improve aqueous solubility (logP reduction from 3.2 to 2.1) without compromising activity .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| Cyclization | Temperature | 65–75°C | ±12% yield |

| Alkylation | Solvent (Polarity) | THF (ε = 7.5) | Maximizes SN2 |

| Carboxamide | Coupling Agent | EDC/HOBt vs. DCC | +18% efficiency |

Q. Table 2: Comparative Biological Activity of Analogues

| Substituent | Target | IC (µM) | Selectivity Index |

|---|---|---|---|

| 6-Methylpyridin-2-yl | MAPK | 0.8 | 1.0 |

| 5-Nitrothiazol-2-yl | EGFR-TK | 0.05 | 15.0 |

| 4-Methoxybenzyl | CDK2 | 2.4 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.